molecular formula C8H11N3O B2975232 4-(1-methyl-1h-pyrazol-5-yl)pyrrolidin-2-one CAS No. 1599076-69-3

4-(1-methyl-1h-pyrazol-5-yl)pyrrolidin-2-one

Cat. No.: B2975232
CAS No.: 1599076-69-3
M. Wt: 165.196
InChI Key: NPGBHBWPQSTJTF-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS 1599076-69-3) is a high-purity chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This heterocyclic compound features a pyrrolidin-2-one scaffold substituted with a 1-methyl-1H-pyrazole ring, making it a valuable building block in medicinal chemistry and drug discovery . Compounds based on the 4-hetaryl-2-pyrrolidone structure, such as this one, are subjects of research due to their diverse biological activities. Scientific studies on related derivatives have shown potential for nootropic (cognition-enhancing) and anxiolytic (anxiety-reducing) activity, highlighting the therapeutic relevance of this chemical class . The structure of this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of protein kinase inhibitors, which are crucial for targeted cancer therapies . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can refer to the product's SMILES representation, O=C1NCC(C2=CC=NN2C)C1, for in-silico modeling and computational studies .

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGBHBWPQSTJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599076-69-3
Record name 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one and related pyrrolidinone derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source
This compound 1-methylpyrazole at position 4 164 Intermediate in synthesis, chiral selectivity
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one Pyrazole positional isomer (4-yl) 164 Altered electronic effects, steric hindrance
1-(5-Chloro-2-hydroxyphenyl)-4-(thioxo-oxadiazolyl)pyrrolidin-2-one 5-chloro-2-hydroxyphenyl, thioxo-oxadiazole 312.5 Antioxidant activity (1.5× ascorbic acid)
5-Aryl-4-(benzoimidazolyl)-1-(thiazolyl)pyrrolidin-2-one Benzoimidazole, thiazole, naphthyl ~463 Antimicrobial/antitumor potential
4C-Substituted pyrrolidin-2-one derivatives Variable 4C groups (e.g., aryl, alkyl) Varies Chiral resolution in chromatography

Key Comparative Insights:

Positional Isomerism : The 5-yl vs. 4-yl pyrazole isomers (164 g/mol) exhibit distinct electronic profiles. The 5-yl substitution in the target compound may enhance π-π stacking interactions compared to the 4-yl isomer, which could alter crystallization behavior or receptor binding .

Antioxidant Activity : Derivatives with electron-withdrawing groups (e.g., thioxo-oxadiazole in ) show 1.5× higher antioxidant activity than ascorbic acid. The absence of such groups in the target compound suggests its primary utility lies in synthesis rather than direct bioactivity .

In contrast, the target compound’s simpler structure favors metabolic stability and solubility, making it a versatile intermediate .

Chiral Resolution : 4C-substituted pyrrolidin-2-one derivatives () are employed in polysaccharide-based chiral stationary phases. The methylpyrazole group in the target compound may similarly enhance enantiomer discrimination via steric or dipole interactions .

Synthetic Utility : The target compound’s synthesis () involves controlled polymorphic crystallization, whereas other derivatives (e.g., ) require multistep condensations with succinic anhydride or Schiff bases. This simplicity underscores its industrial relevance .

Research Tools and Methodologies

  • Crystallography: SHELXL () and ORTEP-III () are critical for resolving the stereochemistry of pyrrolidinone derivatives, ensuring accurate structural validation .

Biological Activity

4-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3OC_8H_{11}N_3O, with a molecular weight of approximately 179.22 g/mol. Its structure consists of a pyrrolidinone ring substituted with a methyl-pyrazolyl group, which contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties. Its mechanisms may involve interactions with specific enzymes or receptors that modulate various biological pathways, making it a candidate for therapeutic exploration in conditions requiring such interventions .

Antimicrobial Activity

In studies assessing the antimicrobial efficacy of similar pyrazole derivatives, compounds structurally related to this compound have shown considerable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Binding assays indicate that the compound may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound's structure allows it to bind effectively to receptors that mediate immune responses, potentially reducing inflammation and microbial growth.

Comparative Analysis with Related Compounds

A comparative study was conducted on several compounds sharing structural similarities with this compound. The following table summarizes their unique aspects and biological activities:

Compound NameStructural FeaturesUnique Aspects
5-amino-n-[5-(5-amino-3-methoxy-3-methylazepan-1-yl)-1-methylpyrazol-4-yl]-2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxamideThiazole ring with additional amino groupsBroader biological activity due to diverse functional groups
5-amino-n-[5-(4-amino-5-fluorocycloheptyl)-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamideIncorporates fluorinated phenyl groupsEnhanced lipophilicity may improve bioavailability
5-amino-n-[5-(4-amino-5-hydroxyazepan-1-yl)-1-cyclopropylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamideFeatures a cyclopropyl moietyMay exhibit unique pharmacokinetic properties

Case Studies

Several case studies have highlighted the potential therapeutic applications of derivatives of this compound:

  • Anti-Cancer Studies : In vitro tests on lung adenocarcinoma cells (A549) showed that certain derivatives exhibited significant cytotoxic effects, suggesting potential use in cancer therapy .
  • Antimicrobial Resistance : Compounds were tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating efficacy where traditional antibiotics failed .

Q & A

Q. Methodological Guidance

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
  • Data validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm structural assignments .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .

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